molecular formula C29H39FN4O2 B12373811 Anticancer agent 207

Anticancer agent 207

Cat. No.: B12373811
M. Wt: 494.6 g/mol
InChI Key: SHODVUUAZDFBHN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Anticancer agent 207 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Anticancer agent 207 include other quindoline derivatives and nitrogen-containing heterocycles that exhibit anticancer activity . Examples include:

  • Quinolone-based compounds
  • Carbazole-based compounds
  • Pyridine-based compounds
  • Imidazole-based compounds

Uniqueness

This compound is unique due to its specific binding affinity to the NRAS RNA G-quadruplex and its potent cytotoxic effects on NRAS-mutant melanoma cells . This specificity and potency make it a promising candidate for further development as an anticancer therapeutic agent.

Properties

Molecular Formula

C29H39FN4O2

Molecular Weight

494.6 g/mol

IUPAC Name

N'-[2-[3-(dibutylamino)propoxy]-7-fluoro-[1]benzofuro[3,2-b]quinolin-11-yl]propane-1,3-diamine

InChI

InChI=1S/C29H39FN4O2/c1-3-5-15-34(16-6-4-2)17-8-18-35-22-10-11-25-23(20-22)27(32-14-7-13-31)29-28(33-25)24-19-21(30)9-12-26(24)36-29/h9-12,19-20H,3-8,13-18,31H2,1-2H3,(H,32,33)

InChI Key

SHODVUUAZDFBHN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCOC1=CC2=C(C=C1)N=C3C4=C(C=CC(=C4)F)OC3=C2NCCCN

Origin of Product

United States

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